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Compound Name: 2-Carbomethoxy-3-tropinone

Cat. No.: B7910268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of a series of novel cocaine

analogues derived from 2-carbomethoxytropinone (2-CMT). The data presented herein is

compiled from preclinical studies and aims to facilitate the understanding of structure-activity

relationships (SAR) and the potential therapeutic applications of these compounds. All

quantitative data is summarized in structured tables, and detailed experimental methodologies

are provided for key assays. Visual diagrams of signaling pathways and experimental

workflows are included to enhance comprehension.

Introduction
Cocaine, a tropane alkaloid, exerts its potent psychostimulant effects primarily by inhibiting the

reuptake of monoamine neurotransmitters, with a high affinity for the dopamine transporter

(DAT), and significant affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

The development of cocaine analogues is a crucial area of research for understanding the

neurobiology of addiction and for creating potential pharmacotherapies for cocaine abuse. 2-

Carbomethoxytropinone (2-CMT) is a key intermediate in the synthesis of cocaine and its

analogues.[1] This guide focuses on a series of C-1 substituted cocaine analogues synthesized

from 2-CMT and compares their bioactivity to that of cocaine.
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The primary mechanism of action for cocaine and its analogues is the inhibition of monoamine

transporters. The binding affinities of C-1 substituted cocaine analogues for DAT, SERT, and

NET were determined using radioligand binding assays. The results, presented as inhibitor

constant (Kᵢ) values, are summarized in Table 1.

Compound
C-1
Substituent

DAT Kᵢ (nM)[2]
SERT Kᵢ (nM)
[2]

NET Kᵢ (nM)[2]

(-)-Cocaine H 326 ± 106 513 ± 143 358 ± 69

Analog 2 Methyl 163 ± 23 435 ± 77 488 ± 101

Analog 3 Ethyl 95.1 ± 17.0 1,106 ± 112 598 ± 179

Analog 4 n-Propyl 871 ± 205 2,949 ± 462 796 ± 195

Analog 5 n-Pentyl 1,272 ± 199 1,866 ± 400 1,596 ± 21

Analog 6 Phenyl 32.3 ± 5.7 974 ± 308 1,980 ± 99

Table 1: In vitro

binding affinities

of C-1

substituted

cocaine

analogues for

human

monoamine

transporters.

In Vivo Bioactivity: Locomotor Activity
A key characteristic of cocaine is its stimulant effect on locomotor activity. The C-1 substituted

analogues were evaluated in mice to determine their effect on spontaneous locomotion. The

results are presented in Table 2.
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Compound Dose (mg/kg, i.p.)
Locomotor Activity
Effect[2]

(-)-Cocaine 10, 30 Significant increase

Analog 2 10, 30 No significant effect

Analog 3 10, 30 No significant effect

Analog 4 10, 30 No significant effect

Analog 5 10, 30 No significant effect

Analog 6 10, 30 No significant effect

Table 2: In vivo effects of C-1

substituted cocaine analogues

on locomotor activity in mice.

Experimental Protocols
Monoamine Transporter Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the dopamine (DAT),

serotonin (SERT), and norepinephrine (NET) transporters.

Methodology:

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK-293) cells stably

expressing the human DAT, SERT, or NET are cultured to confluency. The cells are

harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet

the cell membranes, which are then washed and resuspended in the assay buffer.

Radioligand Binding: The membrane preparations are incubated with a specific radioligand

([³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET) at a

concentration near its Kd value.

Competitive Inhibition: A range of concentrations of the unlabeled test compounds (cocaine

analogues) are added to the incubation mixture to compete with the radioligand for binding to

the transporters.
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Separation and Detection: The reaction is terminated by rapid filtration through glass fiber

filters to separate the bound from the free radioligand. The filters are washed with ice-cold

buffer to remove non-specific binding. The radioactivity retained on the filters is quantified

using a liquid scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the

competition curves. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Locomotor Activity Assay
Objective: To assess the stimulant or depressant effects of the test compounds on

spontaneous locomotor activity in mice.

Methodology:

Animals: Male Swiss-Webster mice are used for the study. The animals are housed in a

controlled environment with a 12-hour light/dark cycle and have ad libitum access to food

and water.

Apparatus: Locomotor activity is measured in automated activity monitoring chambers

equipped with infrared beams to detect horizontal and vertical movements.

Procedure:

Habituation: On the first day of testing, mice are habituated to the activity chambers for a

period of 30-60 minutes.

Drug Administration: On the test day, mice are administered the test compound (cocaine

or analogue) or vehicle (saline) via intraperitoneal (i.p.) injection.

Data Collection: Immediately after injection, the mice are placed back into the activity

chambers, and their locomotor activity (e.g., distance traveled, number of beam breaks) is

recorded for a specified period (e.g., 60-120 minutes).
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Data Analysis: The total locomotor activity counts are collected and analyzed. Statistical

comparisons are made between the drug-treated groups and the vehicle-control group to

determine if the test compounds significantly alter locomotor activity.
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Caption: General synthesis pathway for C-1 substituted cocaine analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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